3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole
Overview
Description
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-methoxybenzyl group, a butoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled to form the final product. Common synthetic routes include:
Bromination: Introduction of the bromo group into the benzyl ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a suitable catalyst.
Thioether Formation: Coupling of the bromo-methoxybenzyl intermediate with a thiol compound to form the thioether linkage.
Triazole Ring Formation: Cyclization reaction involving the butoxyphenyl group and the thioether intermediate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of substituted triazole derivatives with various functional groups
Scientific Research Applications
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- 3-[(3-chloro-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole
- 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole
Uniqueness
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-butoxyphenyl)-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S/c1-3-4-11-26-16-8-6-15(7-9-16)19-22-20(24-23-19)27-13-14-5-10-18(25-2)17(21)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIXYWAJGBKLDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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